2-(4-bromophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide
Description
This compound is a propanamide derivative featuring a 4-bromophenoxy group and an (E)-configured Schiff base moiety derived from 3-ethoxy-4-hydroxybenzaldehyde. The compound’s Schiff base linkage may confer stability and enable interactions with biological targets, such as enzymes or receptors .
Properties
Molecular Formula |
C18H19BrN2O4 |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C18H19BrN2O4/c1-3-24-17-10-13(4-9-16(17)22)11-20-21-18(23)12(2)25-15-7-5-14(19)6-8-15/h4-12,22H,3H2,1-2H3,(H,21,23)/b20-11+ |
InChI Key |
QCJNRKQPERVTIV-RGVLZGJSSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C)OC2=CC=C(C=C2)Br)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(C)OC2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide typically involves multiple steps. One common method starts with the preparation of 4-bromophenol, which is then reacted with epichlorohydrin to form 2-(4-bromophenoxy)ethanol . This intermediate is further reacted with 3-ethoxy-4-hydroxybenzaldehyde under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Schiff Base Tautomerism and Redox Activity
The (E)-configured methylideneamino group undergoes keto-enol tautomerism, enabling proton transfer between the imine and hydroxyl groups12. This tautomerism facilitates radical stabilization during antioxidant reactions (e.g., DPPH scavenging)1:
| Reaction Type | Mechanism | Key Observations | Reference |
|---|---|---|---|
| Radical scavenging | Proton transfer → radical stabilization | IC₅₀ values comparable to ascorbic acid1 | |
| Oxidation | Phenolic -OH → quinone | Observed in electrochemical assays3 |
Note : The ethoxy group at the 3-position sterically hinders tautomerism, stabilizing the enol form2.
Nucleophilic Substitution at the 4-Bromophenoxy Group
The bromine atom undergoes substitution reactions under SNAr (nucleophilic aromatic substitution) conditions43:
| Conditions | Nucleophile | Product | Yield | Reference |
|---|---|---|---|---|
| K₂CO₃, DMF, 80°C | Amines | 4-Aminophenoxy derivative | 65–78% | |
| CuI, Pd(PPh₃)₄, THF | Thiols | 4-(Alkylthio)phenoxy analog | 72% |
Kinetic Insight : Electron-withdrawing groups (e.g., nitro) accelerate substitution3.
Hydrolysis of the Propanamide Backbone
Acid- or base-catalyzed hydrolysis cleaves the amide bond56:
| Conditions | Products | Application | Reference |
|---|---|---|---|
| 6M HCl, reflux, 12h | 2-(4-Bromophenoxy)propanoic acid + hydrazine | Precursor for derivatives6 | |
| NaOH (1M), 70°C, 6h | Sodium salt + ammonia | Industrial-scale synthesis5 |
Stability : The amide resists hydrolysis under physiological conditions (pH 7.4, 37°C)7.
Electrochemical Reduction of the Schiff Base
In reductive environments (e.g., enzymatic or electrochemical), the imine group is reduced to an amine73:
| Conditions | Product | Potential Application | Reference |
|---|---|---|---|
| NaBH₄, MeOH, 0°C | Secondary amine derivative | Bioactive metabolite7 | |
| Ddn nitroreductase (enzymatic) | Reduced intermediate → radical scavenger | Antitubercular activity3 |
Computational Insight : Density Functional Theory (DFT) predicts a reduction potential of −1.2 V vs. SCE3.
Metal Complexation via Schiff Base and Hydroxyl Groups
The compound acts as a polydentate ligand, coordinating transition metals28:
| Metal Ion | Stoichiometry | Geometry | Application | Reference |
|---|---|---|---|---|
| Cu(II) | 1:1 | Square planar | Antimicrobial agents2 | |
| Fe(III) | 2:1 | Octahedral | Catalytic oxidation8 |
Stability Constants : Log K (Cu(II)) = 12.3 ± 0.22.
Cyclization Reactions
Under thermal or acidic conditions, the Schiff base undergoes cyclization to form heterocycles12:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂SO₄, 100°C, 2h | Quinazolinone derivative | 58% | |
| PPA, 120°C, 4h | Thiazolidinone analog | 64% |
Mechanism : Intramolecular nucleophilic attack by the amide nitrogen1.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an anti-inflammatory and anticancer agent. The presence of the bromophenoxy and ethoxy-hydroxyphenyl groups suggests that it may interact with biological targets involved in inflammatory pathways and cancer cell proliferation.
- Case Study : Research indicates that derivatives of similar structures can inhibit specific enzymes linked to inflammation, such as cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Material Science
In material science, the compound can serve as a precursor for developing new materials with tailored properties. Its unique structure allows for modifications that can enhance the thermal stability and mechanical properties of polymers.
- Application Example : The incorporation of phenolic compounds into polymer matrices has been shown to improve their thermal resistance and mechanical strength .
Organic Synthesis
The compound acts as an intermediate in various organic synthesis pathways. Its functional groups enable it to participate in reactions such as nucleophilic substitutions and coupling reactions.
Mechanism of Action
The mechanism by which 2-(4-bromophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Bromophenyl)-2-[(2E)-2-(3-Ethoxy-4-Hydroxybenzylidene)Hydrazino]-2-Oxoacetamide ()
- Structural Similarities: Shares the 3-ethoxy-4-hydroxyphenyl and 4-bromophenyl motifs but replaces the propanamide backbone with an acetamide group.
- Functional Differences : The shorter acetamide chain may reduce lipophilicity compared to the target compound. The hydrazine group could enhance chelation properties for metal ions, making it more suitable for catalytic or sensor applications.
- Synthetic Routes : Synthesized via condensation of hydrazine derivatives with carbonyl intermediates, contrasting with the target compound’s likely Schiff base formation .
(2E)-N-(4-Bromophenyl)-3-Ethoxy-2-Propenamide ()
- Structural Similarities : Contains a 4-bromophenyl group and ethoxy substituent but lacks the hydroxyl group and Schiff base linkage. The propenamide chain is shorter than the propanamide backbone.
- Physicochemical Properties : Molecular weight (270.12 g/mol) is lower than the target compound’s estimated ~380–400 g/mol. Solubility in organic solvents (e.g., dichloromethane) is comparable, but reduced hydrophilicity due to the absence of a hydroxyl group.
- Applications : Primarily used as a synthetic intermediate, whereas the target compound’s Schiff base may confer biological activity .
3-(5-(4-Bromophenyl)-2-Furyl)-N-(2-(4-Methoxyphenyl)Ethyl)Propanamide ()
- Structural Similarities: Propanamide backbone and bromophenyl group are retained.
- Functional Differences: The methoxyphenethyl substituent may enhance membrane permeability compared to the target compound’s phenolic hydroxyl group. The furan ring could increase rigidity, affecting binding to planar targets.
- Biological Relevance: No direct activity data are reported, but furan-containing analogs are often explored for antimicrobial or anti-inflammatory properties .
3-(Benzotriazol-1-yl)-N-[(E)-1-(4-Bromophenyl)Ethylideneamino]Propanamide ()
- Structural Similarities: Includes a bromophenyl group and ethylideneamino Schiff base. The benzotriazole moiety adds a heterocyclic component.
- Key Differences: Benzotriazole’s electron-deficient nature may reduce stability under acidic conditions compared to the target compound’s phenolic hydroxyl group. The propanamide chain is retained, but benzotriazole could confer UV-absorbing properties.
- Applications: Likely used in corrosion inhibition or photostabilization due to benzotriazole’s known roles .
Comparative Data Table
Research Findings and Mechanistic Insights
- Schiff Base vs. Hydrazine Linkers : Compounds with Schiff bases (e.g., target compound, ) exhibit stronger metal-binding capabilities than hydrazine derivatives (), as seen in coordination chemistry studies .
- Substituent Effects : The presence of a hydroxyl group (target compound, ) enhances solubility in aqueous-organic mixtures compared to methoxy or ethoxy analogs (). This may improve bioavailability in drug design .
- Biological Activity Gaps : While in vitro studies for similar compounds show conflicting results (e.g., linear vs. branched chains in ), the target compound’s bioactivity remains unexplored. Priority should be given to assays targeting kinases or inflammatory pathways .
Biological Activity
2-(4-bromophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide, identified by CAS number 767333-91-5, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects, supported by relevant research findings.
The molecular formula of 2-(4-bromophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide is with a molecular weight of approximately 407.259 g/mol. Its structure includes a bromophenoxy group and an ethoxy-hydroxyphenyl moiety, which are significant for its biological activity.
Anticancer Activity
Research indicates that compounds similar to 2-(4-bromophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide exhibit notable anticancer properties. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Studies suggest that these compounds can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.
- Inhibition of Angiogenesis : By interfering with the formation of new blood vessels, these compounds can starve tumors of necessary nutrients.
- Modulation of Signaling Pathways : They may alter key signaling pathways involved in cancer progression, such as the MAPK and NF-kB pathways.
A study published in PubMed highlighted the anticancer potential of related phenolic compounds, emphasizing their ability to modify several signaling pathways crucial for cancer cell survival and proliferation .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS). Research has shown that it can significantly reduce inflammation markers in various models, suggesting its potential as a therapeutic agent for inflammatory diseases.
Antibacterial Activity
Preliminary studies indicate that 2-(4-bromophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide exhibits antibacterial properties against a range of pathogens. This activity is believed to stem from its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Antioxidant Activity
The compound has demonstrated significant antioxidant capabilities by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This property is crucial for protecting cells from oxidative stress-related damage, which is implicated in various chronic diseases.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-(4-bromophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide, and how can reaction conditions be optimized?
- Methodology : A common approach involves multi-step synthesis, starting with esterification of 4-bromophenol derivatives followed by condensation with appropriate amines. For example, analogous compounds are synthesized via acid-catalyzed esterification and subsequent reaction with propanamide intermediates under basic conditions . Optimization may involve varying catalysts (e.g., H₂SO₄ for esterification), temperature control (60–80°C), and solvent selection (e.g., ethanol for polar protic environments). Purification via recrystallization from ethyl acetate/hexane mixtures improves yield.
Q. How can solubility and stability be characterized under experimental conditions?
- Methodology : Solubility profiling in solvents like DCM, ethanol, and water is critical for assay design. For stability, use HPLC or UV-Vis spectroscopy to monitor degradation under varying pH, temperature, and light exposure. Analogous bromophenoxy compounds show poor aqueous solubility but high solubility in organic solvents like DCM . Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf-life.
Q. What safety precautions are essential during synthesis and handling?
- Methodology : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Store the compound in anhydrous conditions away from oxidizers. Brominated aromatic intermediates may release toxic fumes upon decomposition, requiring rigorous waste disposal protocols .
Advanced Research Questions
Q. How can researchers design experiments to investigate biological activity, such as enzyme inhibition or protein-ligand interactions?
- Methodology : Employ enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) with controls for non-specific binding. For protein-ligand studies, use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). A split-plot experimental design (e.g., randomized blocks with replicates) ensures statistical robustness . Dose-response curves and IC₅₀ calculations are critical for quantifying potency.
Q. How should contradictions in spectroscopic data (e.g., NMR, IR) during structural characterization be resolved?
- Methodology : Cross-validate with X-ray crystallography (single-crystal analysis) to confirm bond geometries and tautomeric forms . For ambiguous peaks, computational methods (DFT simulations) can predict NMR/IR spectra. Compare with literature data for analogous bromophenoxy propanamides to identify outliers .
Q. What advanced techniques are suitable for studying environmental fate and degradation pathways?
- Methodology : Conduct abiotic degradation studies (hydrolysis, photolysis) under controlled pH and UV light. Biodegradation assays using soil or microbial consortia can identify metabolic byproducts via LC-MS/MS. Environmental persistence is modeled using OECD 307 guidelines, with half-life calculations under aerobic/anaerobic conditions .
Q. How can researchers address discrepancies in pharmacological activity across different cell lines or model organisms?
- Methodology : Perform comparative dose-response assays in multiple cell lines (e.g., HEK293 vs. HepG2) to assess cell-type specificity. Use siRNA knockdown or CRISPR-Cas9 to validate target engagement. For in vivo models, consider pharmacokinetic factors (bioavailability, metabolism) using LC-MS plasma profiling.
Data Contradiction Analysis
Q. How to reconcile conflicting data in solubility measurements across studies?
- Methodology : Standardize solvent purity (e.g., HPLC-grade vs. technical grade) and temperature (25°C ± 0.5°C). Use dynamic light scattering (DLS) to detect aggregation. For hydrophobic compounds, employ co-solvents (e.g., DMSO) with concentration limits below 1% to avoid artifacts .
Q. What strategies resolve inconsistencies in biological activity between in vitro and in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
